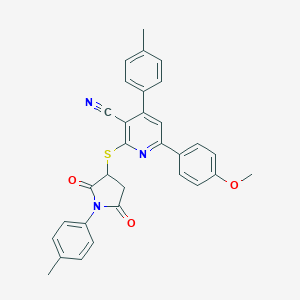
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one, commonly known as CTBQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
CTBQ exerts its effects through multiple mechanisms. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation and survival. CTBQ also activates the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis. Furthermore, CTBQ has been shown to modulate the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
CTBQ has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress, which can lead to apoptosis and cell death. CTBQ also affects the expression of various genes involved in inflammation and immune response, which can contribute to its anti-inflammatory and antiviral effects. Additionally, CTBQ has been found to inhibit the migration and invasion of cancer cells, which can prevent metastasis.
Advantages and Limitations for Lab Experiments
CTBQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also exhibits potent anti-cancer, anti-inflammatory, and anti-viral properties, which make it a promising candidate for further research. However, CTBQ also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
Future Directions
There are several future directions for CTBQ research. One area of interest is the development of CTBQ-based drugs for the treatment of cancer, inflammation, and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of CTBQ and its potential side effects. Moreover, CTBQ can be used as a tool compound for the identification of novel therapeutic targets and the development of new drugs. Finally, the synthesis of CTBQ analogs and derivatives can lead to the discovery of more potent and selective compounds.
Synthesis Methods
CTBQ is synthesized through a multi-step process that involves the condensation of 4-chlorobenzaldehyde with 4-methylbenzoyl chloride, followed by the addition of 4-methylphenylamine and 2-aminobenzophenone. The resulting product is then subjected to a series of reactions, including cyclization and reduction, to yield CTBQ.
Scientific Research Applications
CTBQ has been extensively studied for its potential in various scientific fields. In particular, it has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that CTBQ can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, CTBQ has been shown to have antiviral activity against a range of viruses, including HIV and herpes simplex virus.
properties
Product Name |
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Molecular Formula |
C30H27ClN2O2 |
Molecular Weight |
483 g/mol |
IUPAC Name |
2-amino-1-(4-chlorophenyl)-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O2/c1-18-6-10-20(11-7-18)26-27-24(4-3-5-25(27)34)33(23-16-14-22(31)15-17-23)30(32)28(26)29(35)21-12-8-19(2)9-13-21/h6-17,26H,3-5,32H2,1-2H3 |
InChI Key |
ZHELSVHOONBAQD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC=C(C=C5)Cl |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone](/img/structure/B304270.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)
![2-{[3-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B304273.png)

![4-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304277.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304278.png)
![6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304279.png)
![4-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-6-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B304280.png)
![4-(4-methylphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-6-phenylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B304281.png)
![6-tert-butyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B304283.png)